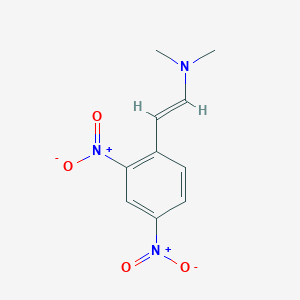

![molecular formula C28H23F3N4O2S2 B2506819 N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 851714-83-5](/img/structure/B2506819.png)

N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as benzamide, thiazole, and indole moieties. These structural features are commonly found in compounds with potential anticancer properties, as seen in the synthesis of Schiff's bases containing thiadiazole and benzamide groups, which have shown promising anticancer activity . Additionally, thiazole derivatives have been synthesized for various biological activities, including antiallergy , gelation , and antifungal properties .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as microwave-assisted solvent-free synthesis , reactions with thiourea and iodine or chloroacetylbenzene , and multi-step synthetic routes . For instance, Schiff's bases with anticancer activity were synthesized under microwave irradiation, which is a method known for reducing reaction times and improving yields . The synthesis of thiazole derivatives for antiallergy activity involved the treatment of acetophenone with thiourea , indicating the versatility of thiourea in synthesizing thiazole-containing compounds.

Molecular Structure Analysis

The molecular structure of related compounds often includes multiple non-covalent interactions that can influence their biological activity and physical properties. For example, the gelation behavior of N-(thiazol-2-yl)benzamide derivatives was influenced by methyl functionality and S=O interactions, with crystal engineering approaches revealing helical assemblies and hydrogen-bonded networks . Such detailed structural analysis is crucial for understanding the behavior of complex molecules like the one .

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from their functional groups. Benzamide derivatives often undergo reactions typical for amides, such as hydrolysis, while thiazole moieties can participate in various nucleophilic substitutions and condensation reactions . The presence of a trifluoromethyl group in the compound suggests potential reactivity in electrophilic aromatic substitution reactions, as seen in the optimization of SCD-1 inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been studied to predict their drug-like behavior. For instance, the ADMET properties of synthesized Schiff's bases were predicted computationally, showing good oral drug-like behavior . The gelation properties of thiazole benzamide derivatives were influenced by their molecular structure, with specific derivatives displaying good stability and low minimum gelator concentration . These analyses are essential for assessing the potential of new compounds as therapeutic agents.

Applications De Recherche Scientifique

Anticancer Activity

Benzothiazole derivatives have been explored for their potential anticancer properties. For example, studies on substituted benzamides and thiazolidinones containing benzothiazole moieties have shown promising anticancer activity. These compounds were designed, synthesized, and evaluated against different cancer cell lines, highlighting the significance of the benzothiazole scaffold in developing new anticancer agents (Havrylyuk et al., 2010).

Synthesis and Chemical Properties

The synthesis and chemical properties of benzothiazole and its derivatives are also of considerable interest in scientific research. For instance, studies have focused on developing efficient methods for synthesizing benzothiazole derivatives and exploring their potential applications. This includes research on novel synthetic routes and the evaluation of these compounds' biological activities, such as their antimicrobial properties (Pan Wang et al., 2017).

Molecular Modeling and Drug Design

Benzothiazole derivatives have been subjects of molecular modeling and drug design efforts, aiming to explore their mechanisms of action and optimize their pharmacological profiles. This includes the synthesis of novel compounds based on the benzothiazole scaffold and assessing their anti-tumor activities through both experimental studies and computational modeling approaches (I. Nassar et al., 2015).

Propriétés

IUPAC Name |

N-[2-[3-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23F3N4O2S2/c1-17-9-10-21-23(13-17)39-27(33-21)34-25(36)16-38-24-15-35(22-8-3-2-7-20(22)24)12-11-32-26(37)18-5-4-6-19(14-18)28(29,30)31/h2-10,13-15H,11-12,16H2,1H3,(H,32,37)(H,33,34,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDXDACOWNHGFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC(=CC=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23F3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B2506736.png)

![N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride](/img/structure/B2506737.png)

![(E)-[(5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate](/img/structure/B2506738.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2506741.png)

![2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2506745.png)

![6-iodothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2506746.png)

![3-[(4-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506748.png)

![N-(4-methylbenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2506749.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2506750.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate](/img/structure/B2506754.png)

![1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2506755.png)